REACTION_CXSMILES
|
C1CCC(=C(F)CNCC2C=CC([F:15])=CC=2)CC1.[C:19]([C:21]1[CH:22]=[C:23]([N:27]=[N+]=[N-])[CH:24]=[CH:25][CH:26]=1)#[N:20].F>CCCCCC.CCOCC>[C:19]([C:21]1[CH:22]=[C:23]([CH:24]=[CH:25][C:26]=1[F:15])[NH2:27])#[N:20]
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Name
|
9.8g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCC(=C(CNCC2=CC=C(C=C2)F)F)CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C(C=CC1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured from the bomb
|
Type
|
WASH
|
Details
|
the bomb rinsed with 40 ml
|
Type
|
EXTRACTION
|
Details
|
The residue was then extracted three times with 75 ml
|
Type
|
EXTRACTION
|
Details
|
of dichloromethane per extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield 6.5g
|
Type
|
CUSTOM
|
Details
|
This product was then recrystallized
|
Type
|
CUSTOM
|
Details
|
to yield 5.8g
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C(N)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |